molecular formula C7H16N2 B2549385 1,3-Dimethylpiperidin-3-amine CAS No. 1236348-35-8

1,3-Dimethylpiperidin-3-amine

Cat. No.: B2549385
CAS No.: 1236348-35-8
M. Wt: 128.219
InChI Key: FVFCKCLPXCXQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.

Scientific Research Applications

1,3-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: It is used in the design of drugs targeting neurological disorders and as an intermediate in the production of therapeutic agents.

    Industry: The compound finds applications in the manufacture of polymers, resins, and other advanced materials.

Safety and Hazards

The safety information for 1,3-Dimethylpiperidin-3-amine indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the reductive amination of 3-piperidone with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1,3-dimethylpiperidin-3-amine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, it may interact with neurotransmitter receptors in the central nervous system or inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1,3-Dimethylpiperidin-3-amine can be compared with other similar compounds such as:

    Piperidine: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive.

    N-Methylpiperidine: A derivative with a single methyl group on the nitrogen atom, which has different steric and electronic properties.

    3-Methylpiperidine: A compound with a methyl group on the third carbon atom, similar to this compound but lacking the second methyl group on the nitrogen.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1,3-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCKCLPXCXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.